4-phenyl-N-(4-phenylphenyl)-N-[4-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]phenyl]aniline
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Overview
Description
N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’4’,1’‘-terphenyl]-4,4’'-diamine: is an organic compound with the empirical formula C60H44N2 and a molecular weight of 793.00 g/mol . This compound is known for its electron-rich properties and is commonly used as a hole-transport material in organic light-emitting diodes (OLEDs) and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine typically involves the reaction of biphenyl derivatives with appropriate amine precursors. One common method is the Friedel–Crafts polymerization reaction, which involves the use of catalysts such as 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . Another method involves Suzuki and Sonogashira polymerization reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale polymerization techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically include inert atmospheres and specific temperature controls to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its electron-rich nature, making it reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine has a wide range of scientific research applications:
Biology: Investigated for its potential use in biosensors and other bioelectronic devices.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of electronic components, including transistors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine involves its ability to transport holes in electronic devices. This is facilitated by its electron-rich nature, which allows for efficient charge transfer. The compound interacts with molecular targets such as donor layers in OLEDs and organic solar cells, enhancing their performance by improving charge mobility and extraction .
Comparison with Similar Compounds
N,N,N’,N’-Tetra(4-formylphenyl)benzidin: Another electron-rich compound used in similar applications.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Used in the synthesis of conjugated microporous polymers.
Uniqueness: N,N,N’,N’-Tetra([1,1’-biphenyl]-4-yl)[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine is unique due to its specific structure, which provides high electron density and mobility. This makes it particularly effective in electronic applications, where efficient charge transport is crucial .
Properties
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H48N2/c1-5-13-49(14-6-1)55-25-37-61(38-26-55)67(62-39-27-56(28-40-62)50-15-7-2-8-16-50)65-45-33-59(34-46-65)53-21-23-54(24-22-53)60-35-47-66(48-36-60)68(63-41-29-57(30-42-63)51-17-9-3-10-18-51)64-43-31-58(32-44-64)52-19-11-4-12-20-52/h1-48H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIRSGTDSDPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H48N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952431-34-4 |
Source
|
Record name | N4,N4,N4'',N4''-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]-4,4''-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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